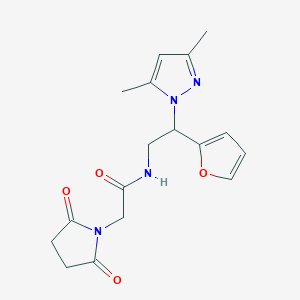

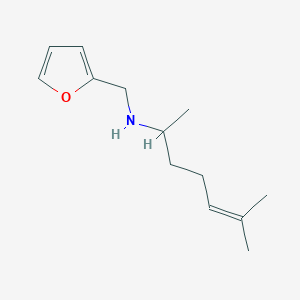

![molecular formula C17H14FNO2 B2673908 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid CAS No. 869472-64-0](/img/structure/B2673908.png)

3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

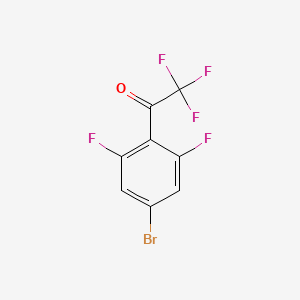

“3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid” is a chemical compound with the molecular formula C17H14FNO2 . It is a unique chemical provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid” can be represented by the SMILES stringO=C(O)CCC1=C(C(C=C2)=CC=C2F)NC3=C1C=CC=C3 . The InChI key for this compound is YKHLOIXZUIBBHT-UHFFFAOYSA-N . Chemical Reactions Analysis

The specific chemical reactions involving “3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid” are not detailed in the search results .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 283.30 . More specific physical and chemical properties are not provided in the search results .Aplicaciones Científicas De Investigación

Ratiometric Fluorescence Imaging

3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP) demonstrates potential as a ratiometric fluorescent pH probe, notably for intracellular imaging. The probe is sensitive to strong acidity (pH range 3.3–4.5), showing a significant Stokes shift and high selectivity. Its cell membrane permeability enables its application in monitoring intracellular pH levels, making it a valuable tool in biological and medical research (Nan et al., 2015).

Inhibition of Cytosolic Phospholipase A2α

The compound has been explored for its inhibitory activity against cytosolic phospholipase A2α (cPLA2α), a critical enzyme involved in inflammatory processes. Specific derivatives of the indole-based structure have demonstrated significant inhibitory effects, with one compound in particular (ASB14780) showing high potency in enzyme and cell-based assays. This suggests the compound's potential in treating inflammation-related conditions (Tomoo et al., 2014).

Urease Inhibition

A series of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and exhibited potent urease inhibitory activity. These molecules present a promising route for therapeutic agents, especially considering their mild cytotoxicity toward cell membranes (Nazir et al., 2018).

Antimicrobial Activity of Schiff Bases

Schiff bases derived from the indole group showed remarkable antimicrobial activity against bacteria, fungi, and tuberculosis. This highlights the compound's potential in developing new antimicrobial agents, an increasingly crucial area given rising antibiotic resistance (Radhakrishnan et al., 2020).

Activation of GPR40 Full Agonists

Indole-based derivatives have been studied for their role as GPR40 full agonists, which are relevant in treating type 2 diabetes by modulating insulin secretion from pancreatic β-cells. Certain derivatives have shown promise in in vivo studies for improving glycemic control, indicating potential applications in diabetes management (Zhao et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c18-12-7-5-11(6-8-12)17-14(9-10-16(20)21)13-3-1-2-4-15(13)19-17/h1-8,19H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHLOIXZUIBBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid | |

CAS RN |

869472-64-0 |

Source

|

| Record name | 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

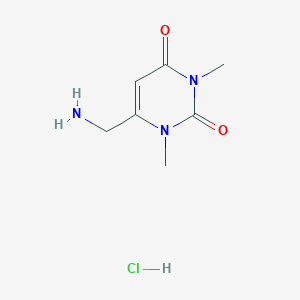

amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)

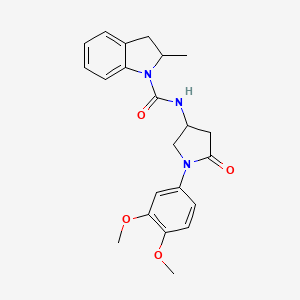

![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)

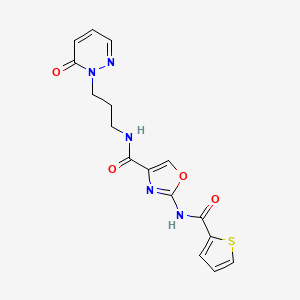

![2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2673842.png)

![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chlorobenzyl)acetamide](/img/structure/B2673847.png)